The table below summarizes the core information available for the gram-scale preparation of ketoABNO.
| Feature | Description |
|---|---|
| General Route | Concise three-step synthesis [1] |
| Key Feature | Enables gram-scale preparation [2] [1] |
| Primary Advantage | Broader substrate scope and practical scalability compared to earlier systems [1] |
| Documented By | Kanai and coworkers (Sonobe, T.; Oisaki, K.; Kanai, M. Chem. Sci., 2012, 3, 3249) [2] [1] |
The original 2012 report documented a three-step synthesis that allows for multi-gram production of this compound [1]. While the precise starting materials and experimental details for these three steps are not provided in the search results, the developed route was crucial for making this compound more accessible for research and applications [1].
The synthesis of this compound is part of the development of less-hindered bicyclic nitroxyl radicals, which are more effective for oxidizing sterically hindered alcohols than common catalysts like TEMPO [3]. This compound offers a combination of steric compactness, high oxidation potential, and the ability to reversibly interconvert among three oxidation states (hydroxyamine, N-oxyl, and oxoammonium), which underpins its catalytic versatility [2] [1].
The following diagram outlines the general sequence of this synthesis.
A significant and growing application of this compound is in the field of protein bioconjugation, leveraging its mild and selective reactivity [2] [1] [4].
For researchers looking to implement this synthesis, here are some practical suggestions.
KetoABNO's utility spans from small-molecule synthesis to selective protein modification. Key applications with detailed methodologies are outlined below.
This protocol uses a catalytic system of this compound and a copper complex under an oxygen atmosphere [1].
This compound can catalyze alcohol oxidation in both metal-based and metal-free systems [1].
This application leverages this compound for selective modification of biomolecules [1].
The tables below summarize the scope of this compound's applications.
Table 1: Small-Molecule Synthesis Applications
| Application | Key Detail | Notable Feature |
|---|---|---|
| Amine to Imine Oxidation | Catalyst with Cu complex & O₂ [1] | Mild conditions, broad scope |
| Alcohol to Carbonyl Oxidation | Catalyst with Cu/NaNO₂ & O₂ [1] [2] | Metal-free options available |
| Aldehyde to Carboxylic Acid Oxidation | Catalyst with NaNO₂ & O₂ [1] | Tolerates acidic conditions |
| Oxidation of α-Fluoroalkyl Alcohols | Organocatalytic with O₂ [1] | Room temperature operation |
Table 2: Protein Modification Applications
| Application | Key Detail | Outcome / Utility |
|---|---|---|
| Serine-Selective Cleavage | CuI/KetoABNO/O₂ system [1] | Artificial peptidase (backbone cleavage) |
| Tryptophan-Selective Bioconjugation | Forms adduct at indole ring [1] | Labeling; ADC, Cryo-EM probe, DNA-protein conjugate synthesis [1] |
This compound's effectiveness is due to a combination of structural and electronic factors that stabilize its radical and enhance its catalytic power.
Diagram illustrating the key structural and electronic properties that contribute to this compound's stability and catalytic versatility.
The table below summarizes the fundamental identifying information and known physical properties for ABNO.
| Property | Details |
|---|---|
| IUPAC Name | 9-Azabicyclo[3.3.1]nonane N-Oxyl [1] [2] |
| Common Name | ABNO [1] [2] |
| CAS Registry Number | 31785-68-9 [3] |
| Molecular Formula | C₈H₁₄NO• [3] |
| Molecular Weight | 140.20 g/mol [3] |
| Physical Form | Solid [2] [3] |
| Assay (Purity) | 95% [2] [3] |
| Melting Point | 65-70 °C [2] [3] |
| Storage Temperature | 2-8°C [2] |
ABNO is a stable, less-hindered nitroxyl radical catalyst. The following table outlines its key applications and performance in various organic reactions, as documented in recent scientific literature [1].
| Application/Reaction | Key Reaction Conditions | Catalytic System | Performance & Notes |
|---|---|---|---|
| Aerobic Oxidation of Alcohols | Ambient air, room temperature [1] | (MeObpy)CuOTf / ABNO [1] | Broad scope (primary, secondary, aliphatic, benzylic alcohols); reactions often complete within 1 hour [1]. |
| Aerobic Oxidation of Alcohols | Ambient air, room temperature [1] | Fe(NO₃)₃·9H₂O / ABNO [1] | Efficient for primary and secondary alcohols [1]. |
| Oxidative Lactonization of Diols | Ambient air, mild conditions [1] | Cu/ABNO [1] | Excellent reactivity with symmetrical and hindered unsymmetrical diols [1]. |
| Oxidative Synthesis of Amides | Room temperature [1] | Cu/ABNO [1] | Efficient coupling of alcohols and amines to secondary and tertiary amides; broad functional group compatibility [1]. |
| Oxidative Synthesis of Quinolines | 5-10 hours reaction time [1] | Pincer-like Cu(II) complex / ABNOH [1] | Efficient from corresponding alcohols [1]. |
Here is a detailed methodology for a key experiment using ABNO, adapted from the literature [1].
Aerobic Oxidation of Alcohols using a (MeObpy)CuOTf / ABNO Catalyst System [1]
ABNO is classified as a dangerous substance. Always consult its Safety Data Sheet (SDS) before use.
| Aspect | Details |
|---|---|
| Signal Word | Danger [3] [4] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) [4] |
| Precautionary Statements | P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) [4]. |
| Transport Information | UN 1759, Packing Group III [4]. |
ABNO is available for purchase from various chemical suppliers [2] [3].
| Supplier | Catalog Number | Size | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | 763284 | 50mg | $80.50 [3] |
| Sigma-Aldrich | 763284 | 250mg | $248.00 [3] |
| Sigma-Aldrich | 763284 | 1g | $429.00 [3] |
| TRC | A965460 | 100mg | $125.00 [3] |
| Biosynth Carbosynth | FA59534 | 250mg | $115.00 [3] |
The diagram below illustrates the general experimental workflow for an ABNO-catalyzed aerobic oxidation reaction.
Experimental workflow for ABNO-catalyzed aerobic oxidation.
KetoABNO catalyzes aerobic oxidations using oxygen or air as a green terminal oxidant. Its high oxidation potential makes it effective for various substrates. Key catalytic systems are summarized below.
| Reaction Type | Catalytic System | Key Conditions | Application & Notes |
|---|---|---|---|
| Alcohol to Carbonyl | 5 mol% this compound, 10 mol% Bi(NO₃)₃·5H₂O [1] | Air, 65 °C, CH₃CN [1] | Broad scope for primary/secondary alcohols; ligand- and base-free [1] [2] |
| Aldehyde to Carboxylic Acid | This compound / NOₓ (e.g., NaNO₂) [3] | - | Cocatalytic system; enables synthesis of α-chiral acids without racemization [3] |
| Amine to Imine | This compound / Cu complex [4] | Mild, aerobic conditions [4] | Used in catalytic asymmetric amino acid synthesis [4] |
The experimental protocol for the Bi(NO₃)₃/KetoABNO system is a representative and efficient methodology [1] [2]:
A significant application of this compound is in the selective modification of peptides and proteins, which is crucial for creating biotherapeutics.
Diagram of tryptophan-selective bioconjugation using this compound and its applications.
The ketone moiety in the resulting adduct serves as a versatile handle for bioconjugation, enabling attachment to cytotoxic drugs for Antibody-Drug Conjugates (ADCs), nucleic acids, or gold nanoparticles for cryo-electron microscopy probes [4].
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing molecules with unpaired electrons, such as organic radicals [1] [2].
The core principle of EPR is the Zeeman effect: in an external magnetic field ((B_0)), the two spin states of an unpaired electron (m~s~ = -1/2 and +1/2) split in energy [1]. Resonance occurs when the energy of incident microwave photons matches this energy separation, following the fundamental equation [2]: [h\nu = g \mu_B B] where (h) is Planck's constant, (\nu) is the microwave frequency, (\mu_B) is the Bohr magneton, and (B) is the magnetic field at resonance. The g-factor is a key parameter that identifies the radical's identity and electronic environment [1].
For organic radicals like KetoABNO, the EPR spectrum is typically recorded as the first derivative of the microwave absorption [2]. The interaction of the unpaired electron with magnetic nuclei (e.g., (^{14})N) leads to hyperfine coupling, splitting the EPR signal and providing crucial information about the radical's structure [2].
For a nitroxide radical, your characterization should focus on extracting specific spectral parameters. The experimental workflow involves sample preparation, data collection, and spectral analysis.
EPR characterization involves a structured workflow from sample preparation to data analysis.
The table below outlines the core parameters you need to obtain from the EPR spectrum of this compound.
| Parameter | Description & Technical Significance | Typical for Nitroxides [2] [3] |
|---|---|---|
| g-factor | Anisotropic parameter; reflects local electronic environment and spin-orbit coupling. | Isotropic g ~ 2.005-2.006; g~xx~, g~yy~, g~zz~ needed for full tensor [3]. |
| Hyperfine Coupling Constant (A) | Splitting due to interaction with magnetic nuclei (e.g., 14N); reveals spin density distribution. | Isotropic A~iso~(14N) is a key fingerprint, often 7-10 G for TEMPO-like radicals [3]. |
| Line Shape & Width | Provides information on relaxation times (T1, T2), molecular motion, and sample homogeneity. | Lorentzian or Gaussian shapes; line width can report on mobility and radical environment. |
| Spin Concentration | Quantifies the number of paramagnetic species; crucial for assessing purity and stoichiometry. | Determined by double integration of the signal and comparison with a known standard [3]. |
Here is a generalized continuous-wave (CW) EPR protocol for characterizing a stable radical in solution.
| Step | Specification | Details & Considerations |
|---|---|---|
| 1. Sample Preparation | Solvent | Use a degassed, non-polar solvent (e.g., toluene, benzene) to minimize line broadening [2]. |
| Concentration | Typically 0.1 - 1 mM to avoid spin-spin dipolar broadening. | |
| Tube | Use high-quality quartz EPR tube; ensure no signals from the tube itself. | |
| 2. Instrument Setup | Microwave Frequency | X-band (~9-10 GHz, 3300 G) is most common [1] [2]. |
| Power | Start with low power (e.g., 0.1-1 mW) to avoid power saturation and signal distortion [3]. | |
| Modulation | Use field modulation (typically 100 kHz) to record the first derivative spectrum [1]. Set modulation amplitude less than the linewidth to avoid over-modulation. | |
| Field Sweep | Center field ~3360 G; sweep width 100-200 G. | |
| 3. Data Acquisition | Temperature | Control temperature (e.g., 293 K); low temperatures can slow molecular motion and simplify spectra. |
| Acquisition | Accumulate multiple scans to improve signal-to-noise ratio. | |
| 4. Data Analysis | Simulation | Use software (e.g., EasySpin for Matlab) to simulate the spectrum and extract accurate g and A tensors [4]. |
| Quantification | Double-integrate the signal and compare with a standard (e.g., TEMPO, CuSO~4~·5H~2~O) of known concentration [3]. |
For a nitroxide radical like this compound, expect a spectrum dominated by interaction with the nitrogen atom (nuclear spin I=1 for (^{14})N). This interaction will split the EPR signal into 2I + 1 = 3 lines of roughly equal intensity [2]. The magnitude of the hyperfine coupling constant ((A_{iso})) and the g-factor are primary indicators of the radical's electronic structure. In solution, you will observe an isotropic spectrum. The relationships between experimental parameters and spectral features are illustrated below.
Experimental parameters determine spectral features, which in turn reveal molecular-level information about the radical.
In frozen solution or solid state, the spectrum becomes anisotropic, revealing the orientation dependence of the g and A tensors. You would observe features corresponding to the g~xx~, g~yy~, and g~zz~ principal values [1].
This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a bicyclic nitroxyl radical catalyst recognized for its high efficiency in the aerobic oxidation of alcohols to carbonyl compounds under mild, environmentally friendly conditions [1]. Its superior performance over traditional catalysts like TEMPO is attributed to a lower steric profile and a higher redox potential, which facilitate faster reaction kinetics and broader substrate compatibility [2]. These properties make this compound particularly valuable for synthes pharmaceutical intermediates where functional group tolerance and minimal racemization are critical [2].
Extensive optimization has identified highly efficient catalytic systems for different scenarios. The tables below summarize the key findings.
Table 1: Optimization of the Bi(NO₃)₃/Keto-ABNO Catalyst System for Alcohol Oxidation [1]
| Entry | Variation from Optimized Conditions | Yield (%) |
|---|---|---|
| 1 | No Bi catalyst, 3 mol% TEMPO | trace |
| 2 | 5 mol% Bi(NO₃)₃, no Nitroxyl radical | trace |
| 7 | 5 mol% Bi(NO₃)₃, 3 mol% TEMPO | 89 |
| 10 | 5 mol% Bi(NO₃)₃, 3 mol% Keto-ABNO | 95 |
| 11 | 10 mol% Bi(NO₃)₃, 5 mol% Keto-ABNO, 2h | 98 |
| 17 | Optimized conditions, solvent = H₂O | 45 |
| 19 | Optimized conditions, under N₂ atmosphere | 15 |
Table 2: Performance of Different Nitroxyl Radicals in Copper-Catalyzed Amine Oxidation [3]
| Entry | Nitroxyl Radical | Nitrile Yield (%) | Imine Byproduct Yield (%) |
|---|---|---|---|
| 1 | TEMPO | 25 | 50 |
| 3 | ABNO | 78 | 22 |
| 4 | AZADO | 77 | 23 |
| 5 | Keto-ABNO | 53 | 46 |
Table 3: Keto-ABNO/NOx Catalyzed Oxidation of Aldehydes to Carboxylic Acids [2]
| Entry | Nitroxyl Radical (5 mol%) | Conversion (%) | Acid Yield (%) | Ketone Byproduct (%) |
|---|---|---|---|---|
| 2 | TEMPO | 44 | 14 | 26 |
| 4 | ABNO | 82 | 47 | 30 |
| 5 | Keto-ABNO | 97 | 85 | 8 |
This protocol is adapted from a highly efficient system for oxidizing primary and secondary alcohols [1].
Scale-up Note: A gram-scale reaction for the oxidation of 1-phenylethanol to acetophenone has been demonstrated, providing a 94% isolated yield [1].
This protocol is ideal for acid-sensitive substrates, such as those with α-chiral centers, as it prevents racemization [2].
The following diagram illustrates the general experimental workflow for a Keto-ABNO catalyzed aerobic oxidation, integrating the key steps from the protocols above.
The catalytic cycle for these oxidations involves a coupled system where Keto-ABNO and the metal co-catalyst operate in concert.
9-Azabicyclo[3.3.1]nonane-3-one N-oxyl (this compound) represents an advanced stable nitroxyl radical catalyst that exhibits remarkable versatility in oxidative transformations, particularly when combined with copper-based cocatalysts. First reported as a stable radical by Dupeyre and Rassa, this compound gained significant attention when Kanai and coworkers demonstrated its exceptional efficacy in aerobic oxidation of amines to imines in 2012. The unique three-state redox capability of this compound—reversible interconversion among hydroxyamine, N-oxyl, and oxoammonium oxidation states—combined with its high oxidation potential (+521 mV vs. Ag/Ag+) and reduced steric hindrance compared to traditional catalysts like TEMPO, makes it particularly valuable for synthetic applications. [1]
The This compound/copper system operates under mild conditions, typically at room temperature with ambient air or oxygen as the terminal oxidant, offering significant practical advantages over traditional oxidation methods. This catalytic platform has evolved beyond small-molecule transformations to include sophisticated protein modification techniques, demonstrating exceptional biocompatibility. The ketone moiety within the bicyclic structure provides a versatile handle for further functionalization and conjugation, expanding its utility in pharmaceutical applications. These Application Notes provide detailed protocols and implementation guidelines for researchers seeking to employ this powerful catalytic system in synthetic chemistry and bioconjugation applications. [1]
The oxidation of amines to imines represents a fundamental transformation in organic synthesis, as imines serve as crucial intermediates for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods for imine synthesis often suffer from limitations including harsh reaction conditions, poor functional group tolerance, and the use of stoichiometric oxidants that generate substantial waste. The this compound/copper catalytic system addresses these limitations by enabling efficient aerobic oxidation under mild conditions, as first reported by Sonobe, Oisaki, and Kanai in 2012. [1]
This transformation employs a cooperative catalytic mechanism wherein the copper complex and this compound work in concert to facilitate the two-electron oxidation of amines using molecular oxygen as the green oxidant. The system exhibits exceptional functional group compatibility and can be adapted for asymmetric synthesis when combined with chiral ligands. The practical significance of this methodology is further enhanced by its scalability and compatibility with both benzylic and aliphatic amine substrates, providing a versatile platform for imine synthesis. [1]
Table 1: Optimization of Reaction Conditions for Amine Oxidation
| Component | Standard Condition | Variations Tested | Impact on Yield |
|---|---|---|---|
| Copper source | CuBr (5 mol%) | CuCl, CuI, Cu(OTf)₂ | CuBr provides optimal balance of reactivity and stability |
| Ligand | bisoxazoline (5 mol%) | bipyridine, phenanthroline | Chiral bisoxazoline enables asymmetric oxidation |
| This compound loading | 1 mol% | 0.5-5 mol% | 1 mol% sufficient for most substrates |
| Oxidant | O₂ (1 atm) | Air, O₂ balloon | Pure O₂ gives faster rates; air is acceptable |
| Solvent | MeCN/H₂O (9:1) | THF, DCM, MeCN | Mixed aqueous/organic system optimal |
| Temperature | Room temperature | 0°C to 50°C | RT generally sufficient; heat for recalcitrant substrates |
| Reaction time | 3-12 hours | 1-24 hours | Substrate-dependent |
Extensive optimization studies have established that the CuBr/bisoxazoline system in acetonitrile/water mixtures under oxygen atmosphere provides the most general conditions for amine oxidation. The addition of molecular sieves (3Å or 4Å) can be beneficial for moisture-sensitive substrates or when pushing reactions to completion. The reaction typically proceeds with excellent mass balance and minimal formation of overoxidation products, which constitutes a significant advantage over many alternative oxidation methods. [1]
The substrate scope for this transformation encompasses benzylic amines, heteroaromatic amines, and aliphatic amines, though the latter may require extended reaction times or slightly elevated temperatures. Electron-rich benzylamines typically react more rapidly than electron-deficient variants, but both are well-tolerated. The presence of sterically hindered groups adjacent to the amine functionality may slow the reaction kinetics but generally does not prevent conversion. [1]
The this compound/copper system demonstrates remarkable versatility in oxidation chemistry, extending well beyond amine substrates to include efficient oxidation of alcohols and aldehydes. The system achieves selective oxidation of primary alcohols to aldehydes without significant overoxidation to carboxylic acids, a common challenge in alcohol oxidation. This chemoselectivity arises from the differential reaction rates between alcohol oxidation and aldehyde oxidation under the standard conditions. [1]
Notably, the this compound catalyst exhibits superior performance compared to TEMPO in the oxidation of sterically hindered alcohols and aliphatic substrates, attributable to its lower steric demand and higher redox potential. The system has been successfully employed for the oxidation of α-fluoroalkyl alcohols to corresponding fluoroalkyl ketones at room temperature, showcasing its utility in the synthesis of pharmaceutically relevant motifs. Additionally, metal-free variations using NaNO₂/O₂ cocatalytic systems have been developed for substrates sensitive to metal contamination. [1]
Table 2: Substrate Scope for this compound-Catalyzed Oxidations
| Substrate Class | Product | Reaction Conditions | Typical Yield Range | Key Limitations |
|---|---|---|---|---|
| Benzylic amines | Imines | CuBr/bisoxazoline/O₂/rt | 80-98% | Aliphatic amines slower |
| Aliphatic amines | Imines | CuBr/bisoxazoline/O₂/rt or 40°C | 60-90% | May require elevated temperature |
| Primary alcohols | Aldehydes | CuBr/bpy/O₂ or NaNO₂/O₂ | 85-95% | Overoxidation possible without careful control |
| Secondary alcohols | Ketones | CuBr/bpy/O₂ or NaNO₂/O₂ | 85-98% | Generally excellent substrate scope |
| α-Fluoroalkyl alcohols | Fluoroalkyl ketones | This compound/NaNO₂/O₂/rt | 70-92% | Specialized but high-yielding |
| Aldehydes | Carboxylic acids | This compound/NaNO₂/O₂ | 80-95% | Requires metal-free conditions |
The this compound/copper system enables an efficient oxidative coupling of alcohols and amines to form amides, a transformation of considerable synthetic significance given the prevalence of amide bonds in pharmaceuticals and natural products. This one-pot methodology proceeds through initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the amine to form a hemiaminal intermediate, which then undergoes further oxidation to yield the amide product. [2]
Critical to the success of this transformation is the use of sterically accessible nitroxyl catalysts like this compound or ABNO, which can oxidize the hindered hemiaminal intermediate before it dehydrates to the imine. The reaction typically employs CuCl or CuI salts with 4,4'-dimethoxy-2,2'-bipyridine as ligand in dichloromethane or THF solvent, with 3Å molecular sieves added to sequester water and drive the reaction to completion. This method provides a direct, atom-economical route to amides without requiring pre-functionalized substrates or stoichiometric coupling reagents. [2]
The application of this compound chemistry has expanded beyond small-molecule synthesis to include selective protein modification, leveraging its mild reaction conditions and aqueous compatibility. A significant breakthrough came with the discovery that this compound selectively forms covalent adducts with tryptophan residues in peptides and proteins, representing the first heavy-metal-free method for tryptophan-selective bioconjugation. This transformation proceeds via a Friedel-Crafts mechanism involving a this compound-derived oxoammonium intermediate that reacts selectively at the 3-position of the indole ring. [1]
The exceptional chemoselectivity for tryptophan—the rarest canonical amino acid—enables the production of homogeneous bioconjugates with modification at defined sites, addressing a significant challenge in bioconjugation chemistry. The reaction proceeds efficiently under mild conditions (acetonitrile/water/acetic acid mixture) with this compound and NaNO₂, without requiring copper cocatalysts. Alternative methods for generating the reactive oxoammonium species include electrochemical oxidation and the use of pre-formed TEMPO⁺ salts, providing flexibility in reaction setup. [1]
The this compound/copper system enables artificial peptidase activity through serine-selective oxidative cleavage of peptide bonds. This transformation is initiated by oxidation of the primary alcohol in the serine side chain to an aldehyde, which triggers hydrolysis of the adjacent peptide backbone. The reaction employs a CuI/ketoABNO catalytic system and represents a unique approach to site-selective protein cleavage without the need for proteolytic enzymes. [1]
This methodology exhibits remarkable selectivity for serine over structurally similar threonine residues, which remains incompletely understood but may relate to subtle differences in side chain conformation and accessibility. The ability to cleave peptides and proteins at specific serine residues provides a valuable tool for protein sequencing, proteomics research, and the production of protein fragments with defined termini. [1]
The ketone functionality within the this compound scaffold provides a versatile handle for further functionalization through hydrazone or oxime formation, enabling the construction of diverse bioconjugates. This strategy has been successfully employed to prepare antibody-drug conjugates (ADCs) by attaching cytotoxic agents to selectively modified antibodies, gold nanoparticle conjugates for cryo-electron microscopy studies, and DNA-protein conjugates for diagnostic applications. [1]
The modularity of this platform allows for the attachment of virtually any molecule containing an appropriate functional group, significantly expanding the utility of this compound-mediated bioconjugation. The reactions typically proceed with high efficiency under physiological or near-physiological conditions, preserving protein structure and function while introducing the desired modification. This combination of selectivity and versatility makes this compound an increasingly valuable tool for chemical biology and pharmaceutical development. [1]
Materials: Substrate amine (1.0 mmol), CuBr (5 mol%, 0.05 mmol), chiral bisoxazoline ligand (5.5 mol%, 0.055 mmol), this compound (1 mol%, 0.01 mmol), powdered 4Å molecular sieves (100 mg), acetonitrile (8 mL), water (2 mL), oxygen balloon. [1]
Procedure:
Notes: For acid-sensitive substrates, the molecular sieves can be omitted with some reduction in yield. For aliphatic amines, extending reaction time to 24 hours or slight heating to 40°C may be necessary. The reaction can be scaled up to 10 mmol with comparable yields. [1]
Materials: Protein or peptide substrate (concentration 0.1-1.0 mM in buffer), this compound (10 equiv. relative to protein), NaNO₂ (20 equiv.), acetonitrile/water/acetic acid (4:5:1 mixture), phosphate buffer (50 mM, pH 7.4 if needed). [1]
Procedure:
Notes: The reaction efficiency varies with tryptophan accessibility; surface-exposed residues react more efficiently. For particularly sensitive proteins, the electrochemical oxidation method (applying 0.8 V vs. Ag/AgCl) can be used as an alternative to NaNO₂. The modification can be quantified by UV-Vis spectroscopy (characteristic absorption at 320-360 nm) or mass spectrometry. [1]
Materials: Alcohol substrate (1.0 mmol), amine substrate (1.1 mmol), CuCl (5 mol%, 0.05 mmol), 4,4'-dimethoxy-2,2'-bipyridine (5 mol%, 0.05 mmol), ABNO or this compound (3 mol%, 0.03 mmol), 3Å molecular sieves (100 mg), THF or DCM (5 mL), oxygen balloon. [2]
Procedure:
Notes: ABNO generally provides slightly higher yields than this compound for this transformation and is more cost-effective. For reactions with primary amines, CuCl in THF provides optimal results and minimizes imine formation. Molecular sieves are essential to prevent hydrolysis of the hemiaminal intermediate and drive the reaction toward amide formation. [2]
Diagram 1: Catalytic cycle for aerobic amine oxidation showing the interplay between copper and this compound redox states
Diagram 2: Experimental workflow for standard aerobic oxidation procedure
The This compound/copper catalytic system represents a versatile and efficient platform for aerobic oxidation reactions, offering significant advantages in terms of mild reaction conditions, exceptional functional group tolerance, and broad substrate scope. The methodologies described in these Application Notes—from amine oxidation to innovative bioconjugation strategies—provide researchers with powerful tools for synthetic chemistry and chemical biology applications. The continued evolution of this chemistry, particularly in biomolecular contexts, promises to yield even more sophisticated applications at the interface of chemistry, biology, and medicine. [1]
The Keto-ABNO/Bi(NO₃)₃ catalyst system offers a green, efficient method for oxidizing primary and secondary alcohols to carbonyl compounds using air as the terminal oxidant. This system is notable for its high selectivity, avoidance of stoichiometric toxic oxidants, and utilization of non-toxic, inexpensive bismuth as the co-catalyst. It is highly suitable for synthesizing pharmaceutical intermediates, fragrances, and other fine chemicals under mild conditions [1] [2]. This document provides detailed application notes, protocols, and visual workflows to facilitate its adoption in research and development.
The optimal performance of this system is achieved using 5 mol% Keto-ABNO as the organocatalyst and 10 mol% Bi(NO₃)₃·5H₂O as the co-catalyst in acetonitrile (CH₃CN) at 65°C under air [1]. The system shows broad functional group tolerance and prevents over-oxidation of primary alcohols to carboxylic acids.
Table 1: Optimization of Reaction Conditions for Benzyl Alcohol Oxidation [1]
| Entry | Variation from Standard Conditions | Isolated Yield (%) |
|---|---|---|
| 1 | No Bi catalyst | Trace |
| 2 | No Keto-ABNO | Trace |
| 3 | Bi₂(SO₄)₃ instead of Bi(NO₃)₃ | 10 |
| 4 | Bi₂O₃ instead of Bi(NO₃)₃ | 23 |
| 5 | BiBr₃ instead of Bi(NO₃)₃ | Trace |
| 6 | Bi(OTf)₃ instead of Bi(NO₃)₃ | 15 |
| 7 | TEMPO instead of Keto-ABNO | 89 |
| 8 | 4-HO-TEMPO instead of Keto-ABNO | 86 |
| 9 | 4-Acetamido-TEMPO instead of Keto-ABNO | 92 |
| 10 | Standard Keto-ABNO/Bi(NO₃)₃ system | 98 |
| 11 | Reaction under N₂ atmosphere | 15 |
The data confirms that both catalysts and air are essential, with the Bi(NO₃)₃/Keto-ABNO combination being optimal.
The system efficiently oxidizes a wide range of substrates, with the following representative results:
Table 2: Substrate Scope for Alcohol Oxidation with Keto-ABNO/Bi(NO₃)₃ [1] [2]
| Substrate Type | Example Substrate | Product | Isolated Yield (%) |
|---|---|---|---|
| Primary Benzylic Alcohols | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | ~99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | ~99 | |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 85 | |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 80 | |
| 4-Phenylbenzyl alcohol | 4-Phenylbenzaldehyde | 97 | |
| Cinnamyl alcohol | Cinnamaldehyde | 95 | |
| Heteroaromatic Alcohols | 2-Furanmethanol | 2-Furancarboxaldehyde | 90 |
| 2-Thiophenemethanol | 2-Thiophenecarboxaldehyde | 92 | |
| Secondary Benzylic Alcohols | 1-Phenylethanol | Acetophenone | 96 |
| 1-(4-Methylphenyl)ethanol | 4-Methylacetophenone | 95 | |
| 1-(4-Chlorophenyl)ethanol | 4-Chloroacetophenone | 93 | |
| Benzoin | Benzil | ~99 | |
| Secondary Aliphatic Alcohols | 1-Cyclohexylethanol | Acetylcyclohexane | 90 |
Key observations:
Materials:
Procedure:
Procedure:
The following diagram illustrates the experimental workflow and the proposed catalytic cycle.
Diagram 1: Experimental Workflow and Catalytic Mechanism. The diagram illustrates the key experimental steps (blue) and the proposed catalytic cycle (red) involving the regeneration of the active oxoammonium species by the bismuth co-catalyst and oxygen.
The Keto-ABNO/Bi(NO₃)₃ catalyst system provides a robust, selective, and environmentally friendly method for the aerobic oxidation of diverse alcohols to carbonyl compounds. The protocols outlined herein enable reliable reproduction of the reaction, supporting its application in pharmaceutical development and fine chemical synthesis.
The electrochemical method represents a significant advance in tryptophan-selective bioconjugation, enabling modification under mild, metal-free conditions [1].
The diagram below illustrates the key stages of the electrochemical bioconjugation process.
Electrochemical Cell Setup: Use a standard three-electrode system (working electrode: glassy carbon; counter electrode: platinum wire; reference electrode: Ag/AgCl). Place protein solution (1-100 µM) in the electrochemical cell containing reaction buffer and NaBr electrolyte (final concentration 10-100 mM) [1].
Reagent Addition: Add keto-ABNO (10-50 equiv) and 4-oxo-TEMPO (5-25 equiv) to the protein solution. Sparge with inert gas (N₂ or Ar) for 5-10 minutes to remove dissolved oxygen [1].
Electrolysis: Apply controlled potential (specific value determined by cyclic voltammetry, typically near the oxidation potential of keto-ABNO) for 30 minutes to 2 hours at ambient temperature with constant stirring [1].
Reaction Monitoring: Withdraw aliquots at regular intervals. Quench with excess ascorbate or by immediate desalting. Analyze by LC-MS to monitor conjugation efficiency [1].
Purification: Purify the conjugate using centrifugal filtration, size exclusion chromatography, or dialysis against appropriate buffer. Confirm modification and characterize using LC-MS/MS, UV-Vis spectroscopy, and functional assays [1].
This method uses N-sulfonyl oxaziridine reagents (e.g., Ox-W18) that mimic oxidative cyclization reactions in indole-based alkaloid biosynthetic pathways [2] [3].
Procedure: Incubate protein (50 µM) with Ox-W18 (300 µM) in PBS/organic solvent mixture for 10 minutes at room temperature. Reaction completes within 2 minutes under denaturing conditions [2].
Applications: Site-specific protein functionalization, global profiling of hyperreactive tryptophan sites, identification of tryptophan residues involved in cation-π interactions [2].
This method enables tryptophan-selective modification by pH control, with selectivity for tryptophan over tyrosine achieved at pH 4 [4].
Procedure: React protein or peptide with TAD reagents (e.g., PTAD, 10 equivalents) in PBS buffer at pH 4 for 1-2 hours at room temperature. Achieves >90% conversion [4].
Applications: Selective modification of tryptophan in peptides and recombinant proteins, mapping protein surfaces, studying protein-protein interactions [4].
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Conversion | Incorrect potential, oxygen presence | Verify potential via CV, extend sparging time |
| Non-specific Modification | Excessive potential, wrong mediator ratio | Optimize potential, adjust keto-ABNO/4-oxo-TEMPO ratio |
| Protein Precipitation | Electrode fouling, local pH changes | Use different electrode material, increase buffer strength |
| Incomplete Reaction | Insufficient reaction time, low reagent concentration | Extend electrolysis time, increase reagent equivalents |
These tryptophan-selective bioconjugation methods enable:
The This compound electrochemical method provides particular advantages for applications requiring metal-free conditions or where traditional chemical reagents might interfere with protein function [1].
The protocols outlined enable efficient and selective modification of tryptophan residues in proteins. The This compound electrochemical method offers a unique metal-free approach, while Trp-CLiC provides exceptional speed, and TAD chemistry enables pH-controlled selectivity.
When implementing these methods, begin with model proteins having single tryptophan residues to optimize conditions, then progress to more complex systems. Proper controls and analytical validation are essential for confirming selective modification and maintaining protein function.
I hope these detailed application notes and protocols facilitate your research in protein bioconjugation. Would you like further elaboration on any specific aspect of these methods?
This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical catalyst valued for its high oxidation potential and low steric hindrance. These properties make it highly effective for metal-free aerobic oxidations, offering a greener alternative to traditional methods that rely on stoichiometric oxidants or metal catalysts [1].
Its key advantage in oxidizing aldehydes to carboxylic acids lies in the organocatalytic system, which avoids product degradation or catalyst deactivation by acidic products. The system uses atmospheric oxygen as the terminal oxidant, making it operationally simple and environmentally benign [2] [1].
This protocol describes a general method for converting aldehydes to carboxylic acids using a this compound/NaNO₂ organocatalytic system with oxygen as the oxidant [1].
The catalytic cycle involves this compound shifting between its N-oxyl radical and oxoammonium states. Sodium nitrite (NaNO₂) plays a critical role in regenerating the active oxoammonium species from the hydroxylamine by-product [1].
The diagram below illustrates this catalytic cycle.
Reaction Setup [1]:
Typical Reaction Conditions Table [1]:
| Parameter | Specification |
|---|---|
| Catalyst | This compound (1-5 mol%) |
| Co-catalyst | NaNO₂ (10-20 mol%) |
| Oxidant | O₂ (balloon) or Air |
| Solvent | CH₃CN/H₂O (mixture) |
| Temperature | Room Temperature |
| Reaction Time | 3-18 hours |
The table below compares this compound with other common N-oxyl radical catalysts, highlighting its superior oxidation potential.
| N-Oxyl Radical Catalyst | Relative Oxidation Potential | Steric Hindrance | Key Feature |
|---|---|---|---|
| This compound | High (+521 mV vs. Ag/Ag+) | Low | High activity, versatile [1] |
| TEMPO | Low (+320 mV vs. Ag/Ag+) | High | Standard catalyst, lower activity [1] |
| ABNO | Medium (+419 mV vs. Ag/Ag+) | Low | High activity, common precursor [1] |
The following diagram outlines the end-to-end experimental workflow for the oxidation procedure.
An Antibody-Drug Conjugate (ADC) is a complex biopharmaceutical designed to selectively deliver a potent cytotoxic drug to target cells by combining a monoclonal antibody with a payload via a chemical linker [1] [2]. The table below summarizes the core components and current standards for each.
| Component | Function & Description | Key Considerations & Examples |
|---|
| Antibody | The targeting module; binds to specific antigens on target cell surfaces [2] [3]. | Specificity: Ideal target antigen is highly expressed on tumor cells with minimal expression on healthy tissues [2]. Internalization: Must be efficiently internalized upon binding [2]. Type: Humanized or fully human IgG1 is most common (e.g., trastuzumab) to reduce immunogenicity and leverage effector functions [2] [4] [3]. | | Linker | Connects antibody and payload; governs ADC stability in circulation and payload release at target site [1] [5]. | Stability: Must be stable in bloodstream to minimize off-target toxicity [1] [6]. Cleavability: Cleavable linkers (e.g., peptide, glucuronide) release payload in response to tumor microenvironment (low pH, enzymes) [1]. Non-cleavable linkers (e.g., thioether) require antibody degradation, potentially improving specificity [1]. | | Payload | Potent cytotoxic agent that kills target cell upon release [1] [6]. | Potency: IC50 values in sub-nanomolar range required due to limited number of molecules delivered per cell [6]. Mechanism: Microtubule disruption (e.g., MMAE, DM1) or DNA damage (e.g., calicheamicin, PBDs, topoisomerase I inhibitors like DXd) [1] [6]. | | Conjugation Chemistry | Method of attaching linker-payload to antibody; determines Drug-to-Antibody Ratio (DAR) and homogeneity [5]. | Conventional: Lysine amines or cysteine thiols from reduced interchain disulfide bonds; can create heterogeneous mixtures [5]. Site-Specific: Engineered cysteine residues, unnatural amino acids, or enzyme-mediated tags (e.g., formylglycine generating enzyme) enable homogeneous DAR [5] [6]. |
The following diagram outlines the key steps in constructing an ADC and its subsequent mechanism for targeting cancer cells.
Workflow Explanation:
While specific protocols vary, here are the general methodologies for critical characterization and efficacy testing of ADCs.
1. Determination of Drug-to-Antibody Ratio (DAR)
2. In Vitro Potency Assay
3. In Vivo Efficacy Study
Since specific data on KetoABNO is unavailable, I suggest the following steps to advance your research:
9-Azabicyclo[3.3.1]nonane-3-one N-oxyl (this compound) represents an advanced organocatalytic oxidation catalyst with distinctive electrochemical properties that make it particularly valuable for modern synthetic applications, especially in pharmaceutical research and development. Unlike traditional oxidation catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), this compound possesses a significantly higher redox potential (+521 mV vs. Ag/Ag+) compared to TEMPO (+320 mV) and even ABNO (+419 mV), enabling it to oxidize more challenging substrates under milder conditions [1]. This enhanced oxidative power, combined with reduced steric hindrance around the active N-oxyl center, allows for efficient catalytic transformations across diverse substrate classes, from simple small molecules to complex biomolecules.
The structural versatility of this compound arises from its ability to reversibly interconvert among three oxidation states: hydroxyamine, N-oxyl, and oxoammonium species. This redox adaptability enables the catalyst to participate in various electron transfer processes while maintaining stability under both organic and aqueous conditions [1]. Additionally, the ketone moiety within the bicyclic structure provides a handle for further functionalization and tuning of physicochemical properties, expanding its utility in targeted applications. The catalyst's water tolerance and compatibility with biological systems have facilitated its recent application in protein modification chemistry, bridging traditional organic synthesis with biocompatible transformation [1].
Fluorinated organic compounds have gained paramount importance in pharmaceutical development, with estimates suggesting that approximately 30-40% of agrochemicals and 20-25% of pharmaceuticals now contain fluorine atoms. Specifically, α-fluoroalkyl alcohols represent privileged structural motifs in medicinal chemistry due to the profound influence of fluorine incorporation on molecular properties [2]. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms significantly alter the metabolic stability, lipophilicity, and bioavailability of drug candidates, often leading to enhanced therapeutic profiles.
The significance of α-fluoroalkyl alcohols is exemplified by several clinically important molecules. Befloxatone, a monoamine oxidase A inhibitor used in the treatment of depression, contains a critical trifluoroethanol motif that contributes to its pharmacological activity [2]. Similarly, an antitumor agent designated as Compound Z incorporates this structural feature, demonstrating the value of fluorinated alcohols in oncology drug development [2]. The oxidation of α-fluoroalkyl alcohols to their corresponding ketones represents a crucial transformation in synthetic routes to these biologically active compounds, as the resulting fluoroalkyl ketones often serve as key intermediates or active pharmaceutical ingredients themselves. Traditional oxidation methods often struggle with fluorinated substrates due to the unique electronic properties imparted by fluorine atoms, necessitating the development of specialized oxidation protocols such as those enabled by this compound catalysis [1].
Table 1: Comparison of this compound-based catalytic systems for alcohol oxidation
| Catalytic System | Optimal Conditions | Substrate Scope | Key Advantages | Representative Yield |
|---|---|---|---|---|
| Bi(NO₃)₃/KetoABNO/O₂ | 10 mol% Bi(NO₃)₃, 5 mol% this compound, CH₃CN, 65°C, air | Primary and secondary benzylic, aliphatic alcohols | Ligand-free, base-free, excellent selectivity for carbonyls, uses air as oxidant | 94-98% for model substrates [3] |
| Cu/ketoABNO/O₂ | Cu salt (various), this compound, O₂ or air, mild conditions | Amines, alcohols, aldehydes | Broad substrate scope, scalable, tunable reactivity | High yields for amine to imine oxidation [1] |
| NaNO₂/KetoABNO/O₂ | NaNO₂ as NOx mediator, metal-free conditions | Aldehydes, acid-sensitive substrates | Metal-free system, avoids overoxidation to acids | Effective for aldehyde oxidation [1] |
| Electrochemical/KetoABNO | Electrochemical oxidation, no chemical oxidants | Tryptophan residues in proteins | Precise control, minimal byproducts, biocompatible | Selective tryptophan modification [1] |
Table 2: Substrate scope and yield analysis for Bi(NO₃)₃/KetoABNO catalytic system
| Substrate Class | Specific Examples | Reaction Conditions | Isolated Yield Range | Notes |
|---|---|---|---|---|
| Primary benzylic alcohols | Benzyl alcohol derivatives | 65°C, 2-3h, air, CH₃CN | 85-98% | Excellent chemoselectivity, no overoxidation to acids |
| Secondary benzylic alcohols | 1-Phenylethanol derivatives | 65°C, 2h, air, CH₃CN | 90-98% | Gram-scale demonstration with 94% isolated yield [3] |
| Aliphatic alcohols | Aliphatic secondary alcohols | 65°C, 2-4h, air, CH₃CN | 75-92% | Slightly longer reaction times for sterically hindered variants |
| Functionalized substrates | Halogenated, heteroaromatic alcohols | 65°C, 2-3h, air, CH₃CN | 80-95% | Tolerance to Csp²–F, Csp²–Cl, Csp²–Br, Csp²–I bonds [2] |
Materials and Reagents:
Procedure:
Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the alcohol substrate (1.0 mmol), Bi(NO₃)₃·5H₂O (0.10 mmol, 10 mol%), this compound (0.05 mmol, 5 mol%), and anhydrous acetonitrile (2 mL).
Atmosphere Control: Seal the Schlenk tube with a rubber septum and evacuate the system via vacuum, then refill with air or oxygen. Repeat this process three times to ensure proper atmospheric conditions. Alternatively, maintain under a positive pressure of air or oxygen using a balloon.
Oxidation Reaction: Heat the reaction mixture to 65°C with vigorous stirring for 2-4 hours. Monitor reaction progress by TLC or GC-MS until complete consumption of the starting material is observed.
Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate gradients) to obtain the pure carbonyl compound.
Characterization: Characterize the isolated product by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy, comparing spectral data with authentic samples or literature values when available.
Technical Notes:
Special Considerations for Fluorinated Substrates: Fluorine substitution significantly alters the electronic properties and reactivity of alcohol substrates. The strong electron-withdrawing nature of fluoroalkyl groups (e.g., -CF₃, -CF₂H) increases the resistance of primary α-fluoroalkyl alcohols to overoxidation to carboxylic acids due to the destabilization of the corresponding carboxylate species. This electronic effect enables selective oxidation to aldehydes, which are typically challenging to isolate from primary alcohols [1].
Modified Procedure:
Catalyst Adjustment: For sterically hindered α-fluoroalkyl alcohols, increase this compound loading to 7.5 mol% while maintaining Bi(NO₃)₃ at 10 mol%.
Temperature Optimization: Conduct the reaction at 70-75°C rather than 65°C to overcome potential rate limitations associated with fluorinated substrates.
Reaction Monitoring: Carefully monitor reaction progress using ( ^{19}F ) NMR spectroscopy in addition to standard TLC/GC methods, as fluorinated compounds often exhibit characteristic shifts that facilitate tracking.
Product Isolation: When isolating volatile fluorinated aldehydes, employ gentle vacuum during solvent removal and maintain the collection flask at 0°C to prevent product loss.
Applications in Pharmaceutical Synthesis: The this compound-catalyzed oxidation of α-fluoroalkyl alcohols serves as a key step in the synthesis of bioactive molecules. For example, the antitumor agent Z and its difluoromethyl analog Z' incorporate oxidized trifluoroethanol motifs that can be efficiently accessed using this methodology [2]. The chemoselectivity of the this compound system prevents undesired decomposition pathways that fluorinated compounds may undergo under stronger oxidizing conditions.
The application of this compound has expanded beyond traditional small-molecule chemistry to include selective protein modification, leveraging its mild oxidation conditions and water compatibility. Two significant advancements in this area include serine-selective oxidative cleavage and tryptophan-selective bioconjugation, both of which utilize the unique redox properties of this compound.
Principle: The primary alcohol side chain of serine residues undergoes oxidation to the corresponding aldehyde, which subsequently triggers hydrolysis of the adjacent peptide bond [1].
Procedure:
Applications: This artificial peptidase-type reaction enables site-specific protein cleavage without the need for genetic engineering. The method shows remarkable selectivity for serine residues, with no detectable cleavage observed at threonine residues, despite their structural similarity [1].
Principle: Under mild acidic conditions, this compound generates an oxoammonium species that undergoes electrophilic substitution at the 3-position of tryptophan's indole ring via a Friedel-Crafts mechanism [1].
Procedure:
Alternative Activation Methods:
Bioconjugation Applications: The ketone moiety of the this compound-tryptophan adduct serves as a versatile handle for bioorthogonal conjugation with aminooxy or hydrazide functionalized molecules. This approach has been successfully employed for:
The high homogeneity of conjugates prepared using this method stems from the natural rarity of tryptophan residues in proteins and their typically buried location in hydrophobic cores, which enables site-specific modification without extensive genetic engineering.
The oxidation of alcohols using this compound follows a mechanistic pathway involving the reversible interconversion between different oxidation states of the nitrogen-oxygen center. The following diagram illustrates the complete catalytic cycle for this compound-catalyzed alcohol oxidation:
Diagram 1: Catalytic cycle for this compound-mediated alcohol oxidation
The mechanism proceeds through key steps:
Oxidation to Oxoammonium: The stable N-oxyl radical (this compound) is oxidized to the corresponding oxoammonium cation, which serves as the active oxidant species [1] [3].
Alcohol Oxidation: The oxoammonium species abstracts a hydride from the alcohol substrate, forming the carbonyl product while being reduced to the hydroxylamine (ketoABNOH).
Catalyst Regeneration: The hydroxylamine is reoxidized first to the N-oxyl radical and subsequently to the oxoammonium cation, completing the catalytic cycle. In the Bi(NO₃)₃/ketoABNO system, bismuth facilitates electron transfer while molecular oxygen serves as the terminal oxidant [3].
The following workflow diagram illustrates the integrated experimental procedures for both small-molecule oxidation and protein bioconjugation applications:
Diagram 2: Integrated workflow for small molecule oxidation and protein bioconjugation
Table 3: Troubleshooting guide for this compound-catalyzed oxidations
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Incomplete Conversion | Insufficient catalyst loading, oxygen limitation, low temperature | Increase this compound to 7.5-10 mol%, ensure proper aeration/oxygenation, raise temperature to 70-75°C |
| Overoxidation to Acids | Excessive reaction time, water presence in solvent | Shorten reaction time, use anhydrous solvents, employ NaNO₂ co-catalyst system for aldehyde preservation [1] |
| Catalyst Deactivation | Reducing impurities, incompatible functional groups | Purify substrates, avoid thiols and other reducing agents, pre-dry solvents and glassware |
| Poor Solubility | Hydrophobic substrates in aqueous conditions | Adjust solvent mixture (e.g., dioxane/water, acetonitrile/water), use solubilizing agents |
| Low Functional Group Tolerance | Harsh conditions for sensitive substrates | Lower temperature to 25-40°C, reduce catalyst loading, shorten reaction time |
The this compound catalytic system demonstrates excellent compatibility with a wide range of functional groups, including:
However, certain functional groups require careful consideration:
Recent advances have expanded the substrate scope to include challenging fluorinated compounds. For example, the aerobic organocatalytic oxidation of α-fluoroalkyl alcohols to corresponding fluoroalkyl ketones proceeds efficiently at room temperature using this compound catalysts [1]. This represents a significant improvement over traditional methods that often require stoichiometric oxidants or harsh conditions incompatible with complex molecular architectures.
The development of this compound as a versatile oxidation catalyst represents a significant advancement in synthetic methodology, particularly for applications in pharmaceutical research and development. The exceptional combination of high oxidation potential, steric accessibility, water compatibility, and tunable reactivity enables transformations that are challenging or impossible with traditional catalyst systems. The protocols outlined in this document provide researchers with robust methods for the selective oxidation of α-fluoroalkyl alcohols and related substrates, as well as innovative approaches to protein modification through serine oxidation and tryptophan bioconjugation.
Future developments in this compound chemistry will likely focus on expanding its applications in biocompatible transformations and flow chemistry systems. The demonstrated utility in protein modification suggests potential for creating homogeneous antibody-drug conjugates with improved pharmacological properties. Additionally, the integration of this compound catalysis with continuous-flow reactors, as demonstrated in micro-packed bed systems for ethyl lactate oxidation, offers opportunities for process intensification and scalability in industrial applications [1]. As the demand for efficient and selective synthetic methods continues to grow, particularly for fluorinated pharmaceutical targets, this compound-based protocols are poised to become increasingly valuable tools in the chemist's repertoire.
Before troubleshooting, understanding how this compound works is key to optimizing your experiments.
The workflow below illustrates a general tryptophan conjugation experiment.
Low conversion can stem from various factors. The table below outlines common issues, their root causes, and recommended solutions.
| Problem Area | Potential Cause | Recommended Solution |
|---|---|---|
| Reaction Conditions | Inefficient oxidant regeneration; suboptimal pH | Use NaNO₂/O₂ system for metal-free oxidation or electrochemical oxidation for milder conditions [1]. |
| Low catalytic efficiency | Ensure high oxidation potential; this compound is superior to TEMPO. Confirm catalyst activity [1]. | |
| Protein & Solvent | Tryptophan inaccessibility | Tryptophan is often buried. Use denaturants (e.g., urea) or organic co-solvents (e.g., acetonitrile) carefully to improve accessibility [1]. |
| Incompatible solvent system | Use a mixture of acetonitrile/water/acetic acid to improve reagent solubility and protein accessibility [1]. | |
| Technical Setup | Catalyst deactivation or instability | Use fresh catalyst preparations. This compound is stable at ambient temperature, but stock solutions should be prepared correctly [1]. |
Here are detailed methodologies for two key this compound-mediated protein modifications, incorporating strategies to avoid low conversion.
This metal-free method is ideal for attaching probes, drugs, or other molecules to tryptophan residues [1].
This method offers superior control by directly generating the oxoammonium species, avoiding potential side reactions from chemical oxidants [1].
Q1: Why does this compound selectively target tryptophan over other residues? The precise reason for the high chemoselectivity is still under investigation. It is believed that the unique electronics of the tryptophan indole ring make it highly susceptible to attack by the this compound-derived oxoammonium cation via an electrophilic aromatic substitution (Friedel-Crafts) mechanism [1].
Q2: My protein has multiple surface-exposed lysines and tyrosines. Will this compound modify them? Under the standard conditions described for tryptophan modification, this compound shows remarkable selectivity for tryptophan. This is a key advantage, as tryptophan is the rarest canonical amino acid and often occupies structurally important positions, leading to more homogeneous bioconjugates [1].
Q3: Can I use this method for live-cell labeling or in very complex biological mixtures? While this compound reactions are mild and water-tolerant, their efficiency in live cells has not been extensively documented. A related challenge in complex environments is non-specific protein binding or catalyst poisoning. A 2025 study reported a different, highly specific method using deoxyoxanosine (dOxa) with aptamers for modifying native proteins in live cells, achieving excellent stability and selectivity [3]. This suggests that for the most complex environments, further engineering of the this compound system may be needed.
Q1: Can ketoABNO be used for reactions under acidic conditions? Yes, this compound is highly effective under mildly acidic conditions, especially for the chemoselective modification of tryptophan residues in peptides and proteins. The reactive oxoammonium species generated from this compound selectively targets the indole ring of tryptophan via a Friedel-Crafts mechanism, a reaction that proceeds efficiently in an acidic aqueous/organic mixture [1].
Q2: What are the methods to activate this compound under acidic pH? The oxoammonium cation, the key reactive intermediate, can be generated through several methods compatible with acidic pH [1]:
The table below compares these activation methods.
| Method | Reaction Conditions | Key Feature | Considerations |
|---|---|---|---|
| Electrochemical Oxidation [1] | Acidic aqueous/organic solvent (e.g., AcOH/MeCN/H₂O), applied potential. | No stoichiometric chemical oxidant; clean and controllable. | Requires electrochemical setup. |
| TEMPO⁺ Oxidant [1] | Acidic aqueous/organic solvent (e.g., AcOH/MeCN/H₂O), room temperature. | Operates without metals; uses a stable, pre-formed oxidant. | Requires synthesis/purchase of TEMPO⁺ salt. |
| NaNO₂ / O₂ System [1] [2] | Mildly acidic to neutral pH, O₂ atmosphere. | Aerobic oxidation; uses a low-cost NOx co-catalyst. | May be less effective in strongly acidic environments. |
Problem: Low Yield in Tryptophan Modification
| Possible Cause | Solution / Verification Step |
|---|---|
| Insufficient Oxidant | Ensure your chosen oxidation method (electrical current, TEMPO⁺ amount) is adequate to fully generate the oxoammonium species. |
| Sub-Optimal pH | Confirm the reaction pH is suitable. The Friedel-Crafts alkylation of indole is favored under acidic conditions. Check that the pH is not inadvertently neutral or basic. |
| Improper Solvent System | Use the recommended acidic aqueous/organic mixture (e.g., acetonitrile/water/acetic acid) to ensure both reagent solubility and compatibility with the protein or peptide [1]. |
| Low Purity of this compound | Source this compound from a reputable supplier. While a multi-step synthesis exists, impurities can affect performance [1]. |
This protocol is adapted from research for tryptophan-selective modification of proteins [1].
1. Reagents and Equipment
2. Reaction Setup
3. Reaction Execution
4. Work-up and Isolation
The diagram below outlines the experimental workflow for the electrochemical method and the chemical pathway for the tryptophan modification.
Here are answers to some common questions researchers have when working with Keto-ABNO.
Q: What is the typical catalyst loading for Keto-ABNO?
Q: My oxidation reaction is slow or isn't proceeding. What could be wrong?
Q: Can I use TEMPO instead of Keto-ABNO in these protocols?
Use the following table to diagnose and resolve specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Inefficient co-catalyst [1] | Switch to Bi(NO(_3))(_3) or NaNO(_2) which are highly effective [1] [2]. |
| Incorrect solvent [2] | Use an acidic solvent like acetic acid which is crucial for generating active NO(_x) species [2]. | |
| Insufficient oxidant [1] | Ensure proper oxygen or air flow into the reaction mixture; running under N(_2) atmosphere drastically reduces yield [1]. | |
| Poor Selectivity / Over-oxidation | Excessive catalyst loading | Reduce Keto-ABNO loading; high loadings are unnecessary and can promote side reactions. |
| Long reaction time | Monitor reaction progress closely and stop once conversion is complete to prevent degradation or over-oxidation of the product [1]. | |
| No Reaction | No acid source (for NaNO(_2) system) [2] | In systems using NaNO(_2) as a co-catalyst, an acidic environment is essential. Confirm your solvent is acidic or add a mineral acid. |
| Lack of co-catalyst [1] | Verify that the required metal co-catalyst (e.g., Bi(NO(_3))(_3)) or nitrite salt has been added. |
Here are summarized protocols and key optimization data from recent studies to guide your experimental design.
This protocol is adapted from a study on the oxidation of various primary and secondary alcohols using a Bi(NO(_3))(_3)/Keto-ABNO system [1].
Typical Procedure:
Optimization Data: The table below shows how different parameters affect the yield of benzaldehyde from benzyl alcohol [1].
| Bismuth Co-catalyst (10 mol%) | Nitroxyl Radical (5 mol%) | Solvent | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| Bi(NO(_3))(_3) | Keto-ABNO | CH(_3)CN | 2 | 98 |
| Bi(_2)O(_3) | TEMPO | CH(_3)CN | 3 | 23 |
| Bi(OTf)(_3) | TEMPO | CH(_3)CN | 3 | 15 |
| Bi(NO(_3))(_3) | TEMPO | CH(_3)CN | 3 | 89 |
| Bi(NO(_3))(_3) | 4-HO-TEMPO | CH(_3)CN | 3 | 86 |
| Bi(NO(_3))(_3) | Keto-ABNO | H(_2)O | 2 | 45 |
| Bi(NO(_3))(_3) | Keto-ABNO | DMSO | 2 | 75 |
| - | Keto-ABNO | CH(_3)CN | 2 | Trace |
| Bi(NO(_3))(_3) | - | CH(_3)CN | 2 | Trace |
This protocol is for the highly efficient oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF) under mild conditions [2].
Typical Procedure:
Optimization Data: The choice of solvent and co-catalyst is critical for this transformation [2].
| Solvent | Co-catalyst | HMF Conversion (%) | DFF Yield (%) |
|---|---|---|---|
| Acetic Acid | NaNO(_2) | ~100 | 93.4 |
| Acetonitrile | NaNO(_2) | <10 | ~0 |
| DMSO | NaNO(_2) | <10 | ~0 |
| Acetic Acid | Cu(NO(_3))(_2) | ~100 | ~80 |
| Acetic Acid | Fe(NO(_3))(_3) | >90 | ~70 |
| Acetic Acid | NaCl | <30 | ~0 |
The following diagrams, generated using Graphviz, illustrate the logical workflow for troubleshooting and the proposed catalytic cycle for Keto-ABNO.
Q: What is the recommended solvent system for Keto-ABNO catalyzed aerobic oxidation? A: Acetonitrile (CH₃CN) is the optimal solvent. During optimization, it provided the highest yield (98%) for the model reaction (oxidation of benzyl alcohol to benzaldehyde) under mild conditions (65°C, 2 hours, under air) [1].
Q: My reaction yield is low. Could the solvent be the problem? A: Yes. The solvent is critical for achieving high efficiency. The table below compares the performance of different solvents in the model reaction, helping you diagnose and select a better solvent [1].
| Solvent | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|
| Acetonitrile (CH₃CN) | 2 | 98 |
| Dichloroethane (DCE) | 2 | 94 |
| Ethanol | 2 | 86 |
| Dimethyl Sulfoxide (DMSO) | 2 | 75 |
| Water | 2 | 45 |
Q: Why is acetonitrile the best solvent for this reaction? A: While the study does not provide a definitive mechanism for the solvent effect, it shows empirically that acetonitrile offers the best combination of high conversion and yield. Solvents like water significantly inhibit the reaction, while others like DMSO and ethanol offer moderate yields [1].
Q: Can I use air instead of pure oxygen? A: Yes. The research shows that there is no difference in yield when the reaction is performed under an air balloon versus a pure oxygen atmosphere, making the process safer and more cost-effective [1].
Here is the optimized procedure for the aerobic oxidation of alcohols using the Bi(NO₃)₃/Keto-ABNO catalytic system, as reported in the literature [1].
The following diagram illustrates the experimental workflow and the catalytic cycle involved in this oxidation reaction.
| Parameter | Specification |
|---|---|
| Catalyst | 5 mol% Keto-ABNO [1] |
| Co-catalyst | 10 mol% Bi(NO₃)₃·5H₂O [1] |
| Oxidant | Air (or O₂) [1] |
| Solvent | Acetonitrile (CH₃CN) [1] |
| Temperature | 65 °C [1] |
| Reaction Time | ~2 hours (substrate-dependent) [1] |
| Key Feature | Avoids ligands and base; prevents over-oxidation of primary alcohols to acids [1] |
Here is a step-by-step methodology for the oxidation of benzyl alcohol, as a representative substrate, based on the optimized conditions [1]:
The experimental workflow for this protocol is summarized in the following diagram:
Q1: Why does this specific system prevent over-oxidation to carboxylic acids? The selectivity is achieved through the synergistic action of the catalysts. Keto-ABNO is a highly active nitroxyl radical catalyst for the oxidation of alcohols to carbonyls. Bismuth nitrate acts as an efficient co-catalyst in this cycle. The combination, under the mild conditions described, provides a highly selective pathway that stops at the aldehyde stage for primary alcohols. In contrast, other systems or the use of Keto-ABNO with different co-catalysts (like NOx species) are known to promote further oxidation of aldehydes to carboxylic acids [1] [2].
Q2: What is the role of bismuth nitrate in this reaction? While the precise mechanism is still a subject of research, bismuth nitrate is not merely a Lewis acid in this context. Evidence suggests that the active oxidizing species is generated in situ from bismuth nitrate and molecular oxygen. It acts as a highly efficient co-catalyst that works in tandem with the nitroxyl radical (Keto-ABNO) cycle to facilitate the aerobic oxidation [1].
Q3: Can this method be applied to a wide range of substrates? Yes. The methodology has been demonstrated to work effectively on various primary and secondary alcohols. Primary benzylic alcohols with electron-donating or electron-withdrawing groups, heteroarylmethanols (e.g., furan, thiophene), and secondary benzylic alcohols are all smoothly oxidized to their corresponding aldehydes and ketones in good to excellent yields [1].
Q4: Has this method been demonstrated on a practical scale? Yes. The gram-scale practicality of this system has been demonstrated. The oxidation of 1-phenylethanol (20 mmol scale) proceeded smoothly to give acetophenone in an isolated yield of about 94%, confirming its potential for larger-scale synthesis [1].
The table below summarizes the key physical property and storage information for KetoABNO.
| Property | Specification |
|---|---|
| Product Name | This compound (9-Azabicyclo[3.3.1]nonan-3-one N-oxyl) [1] [2] |
| Assay (Purity) | 95% [1] [2] |
| Physical Form | Powder [1] [2] |
| Storage Temperature | 2-8°C [1] [2] |
| Melting Point | 109-114 °C [1] [2] |
| Water Pollution Class (WGK) | WGK 3 [1] |
| Storage Class Code | 11 - Combustible Solids [1] |
This compound is an efficient catalyst for aerobic oxidations. Here are methodologies for two key applications.
This method is valued for its mild conditions, which prevent racemization of stereocenters in α-chiral aldehydes [3] [4].
This system is effective for both primary and secondary alcohols under mild conditions [5].
This section addresses common practical questions.
Q: How should this compound be stored to ensure its stability?
Q: What should I do if my oxidation reaction shows low conversion?
Q: Why is this compound preferred over other nitroxyl radicals like TEMPO?
The provided search results do not contain the full Safety Data Sheet (SDS) for this compound. The SDS is an essential document that provides critical information on hazards, safe handling practices, personal protective equipment (PPE), first-aid measures, and ecological information [1] [2].
Before handling this compound, you must:
The following diagram illustrates the general workflow for a this compound-catalyzed aerobic oxidation, integrating the key steps from the protocols.
A primary challenge is achieving high selectivity for a specific amino acid. The table below outlines common problems and their solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Trp Selectivity | Oxoammonium intermediate is not being generated efficiently [1]. | Use a milder oxidant like the ketoABNOH/TEMPO+ system or electrochemical oxidation [1]. |
| Low Trp Selectivity | Protein structure buries Trp residues, making them inaccessible [1]. | Optimize denaturing conditions (e.g., acetic acid concentration) while maintaining protein integrity [1]. |
| Ser Cleavage Occurring | Using a copper co-catalyst, which promotes Ser/Lys/Thr reactivity [1]. | For Trp-selective bioconjugation, use a metal-free system (e.g., ketoABNO/NaNO₂) [1]. |
| Low Conversion/Activity | Catalyst deactivation or suboptimal oxidant concentration. | Ensure efficient O₂ supply (e.g., O₂ balloon) and confirm fresh NaNO₂ is used as a co-catalyst [1]. |
Here are detailed methodologies for two primary applications of this compound in protein chemistry.
This method uses a nitrite co-catalyst to generate the reactive oxoammonium species for functionalizing tryptophan residues [1].
This method cleaves peptide chains at serine residues using a copper catalyst to oxidize the side-chain alcohol [1].
Q1: Why is this compound often preferred over TEMPO for protein modification? this compound has a higher oxidation potential (+521 mV vs. Ag/Ag⁺) compared to TEMPO (+320 mV) and is sterically less hindered. This makes it a more potent and versatile catalyst, especially under the mild, aqueous conditions required for protein chemistry [1].
Q2: What makes this compound so effective for selective protein modification? Its effectiveness comes from a unique combination of properties:
Q3: Can the this compound-tryptophan adduct be further modified? Yes, this is a key advantage. The ketone group on the this compound adduct is a bioorthogonal handle that can be selectively ligated with aminooxy or hydrazide reagents. This allows for the attachment of diverse payloads like fluorescent dyes, toxins for ADCs, or nucleic acids [1].
To help you visualize the decision-making process, the following diagram outlines the key steps for selecting and optimizing the right this compound-based method for your protein modification goals.
This system enables the mild aerobic oxidation of aldehydes to carboxylic acids. The table below summarizes the core components and optimized reaction parameters as identified in the primary research [1].
| Parameter | Specification |
|---|---|
| Nitroxyl Catalyst | This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) |
| NOx Cocatalyst | Sodium Nitrite (NaNO₂) |
| Oxidant | Molecular Oxygen (O₂), Aerobic conditions |
| Key Application | Sequential asymmetric hydroformylation/oxidation to access α-chiral carboxylic acids without racemization |
| Primary Advantage | Mild reaction conditions that preserve stereochemistry |
Q1: What is the main advantage of using the this compound/NaNO₂ system over traditional oxidation methods? The primary advantage is the mildness of the reaction conditions. This is particularly crucial for synthesizing complex molecules, as it allows for sequential reactions—like asymmetric hydroformylation followed by oxidation—to be performed without epimerization or racemization of acid-sensitive or chiral centers. This enables access to enantiomerically pure α-chiral carboxylic acids [1].
Q2: My oxidation reaction is slow or not initiating. What could be the issue? A common culprit in aerobic reactions is inadequate oxygen supply. Ensure your reaction setup allows for efficient diffusion or bubbling of air/O₂ into the reaction mixture. Secondly, confirm the quality of your this compound catalyst, as nitroxyl radicals can be sensitive to storage conditions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Inefficient oxygen mass transfer | Ensure proper aeration/oxygenation of the reaction mixture. |
| Sub-optimal catalyst loading | Re-optimize this compound and NaNO₂ loadings for your specific substrate. | |
| Substrate Decomposition | Harsh reaction conditions | The mild nature of this system should prevent this. Verify substrate stability. |
| Racemization of α-Chiral Products | Impurities or incorrect conditions | The system is proven to avoid racemization. Use high-purity reagents and ensure conditions match the literature [1]. |
Below is a generalized workflow for conducting the this compound/NaNO₂ catalyzed oxidation, based on the methodology from the foundational paper.
This diagram illustrates the proposed mechanism for the this compound/NaNO₂ cocatalytic system to help users understand the process.
The catalytic cycle involves two key processes [1]:
Quantitative data from key studies further highlights the performance differences in practical applications.
Table 2: Performance in Electrocatalytic α-Cyanation of Piperidines [1] This study directly compared several catalysts under identical conditions for the cyanation of 4-phenylpiperidine.
| Catalyst | Isolated Yield of Cyanated Product |
|---|---|
| KetoABNO | 81% |
| ABNO | 37% (improved to 84% with further optimization) |
| TEMPO | 10% |
| 4-Acetamido-TEMPO (ACT) | 24% |
Table 3: Turnover Frequencies (TOF, h⁻¹) for Alcohol Oxidation [2] This study compared electrocatalytic activity at pH 10. While it does not include this compound, it shows ABNO's performance relative to other catalysts.
| Alcohol Substrate | ABNO | AZADO | TEMPO | ACT |
|---|---|---|---|---|
| 1-Butanol (1° aliphatic) | 588 | 488 | 568 | 708 |
| 2-Butanol (2° aliphatic) | 238 | 358 | 118 | 378 |
For your reference, here are the core methodologies from the key studies cited in the tables above.
1. Protocol for α-Cyanation of Piperidines (Mediator Comparison) [1]
2. Protocol for Electrocatalytic Alcohol Oxidation (TOF Determination) [2]
The choice between this compound and ABNO involves balancing sterics, electronics, and reaction conditions:
The following diagram illustrates the strategic trade-off between steric and electronic factors when selecting these catalysts.
Experimental data from a study that directly compared several nitroxyl radicals under standardized conditions provides a clear, quantitative performance comparison. In this system for oxidizing benzyl alcohol, KetoABNO outperformed TEMPO and its common derivatives [1].
| Nitroxyl Radical Catalyst (mol%) | Isolated Yield of Benzaldehyde |
|---|---|
| This compound (5 mol%) | 98% [1] |
| 4-Acetamido-TEMPO (ACT) (3 mol%) | 92% [1] |
| TEMPO (3 mol%) | 89% [1] |
| 4-HO-TEMPO (3 mol%) | 86% [1] |
However, the superior performance of this compound in the table above is specific to a benzylic primary alcohol, which is a relatively unhindered substrate. The defining advantage of AZADO is its exceptional ability to oxidize sterically hindered secondary alcohols, a task at which TEMPO fails [2] [3] [4]. This is due to AZADO's compact, rigid, and less-hindered azaadamantane skeleton, which allows it to access hindered hydroxyl groups more easily [2] [3]. Therefore, for a substrate scope that includes complex molecules with hindered alcohols, AZADO would be the catalyst of choice.
Here are detailed methodologies for two key catalytic systems that highlight the application of these catalysts.
This protocol is a highly efficient, metal-ligand-free system for oxidizing primary and secondary alcohols to carbonyls using air as the oxidant [1].
This method, based on the Anelli protocol, is designed to tackle sterically challenging secondary alcohols.
The general catalytic cycle for these nitroxyl-radical-catalyzed oxidations can be summarized as follows, which is common to both AZADO and this compound systems:
Your choice between this compound and AZADO should be guided by the specific challenges of your oxidation reaction.
This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical catalyst prized for its high efficiency in aerobic oxidations. Its catalytic versatility stems from its ability to reversibly interconvert among three oxidation states: the hydroxylamine, N-oxyl radical, and oxoammonium ion [1]. A highly effective homogeneous catalytic system has been developed using this compound in combination with bismuth nitrate.
The table below summarizes the optimized reaction conditions and scope for this homogeneous system, primarily used for the oxidation of alcohols to aldehydes and ketones [2].
| Parameter | Optimized Condition for Homogeneous System |
|---|---|
| Catalyst | This compound (5 mol%) |
| Co-catalyst | Bi(NO₃)₃·5H₂O (10 mol%) |
| Oxidant | Air (balloon) or O₂ |
| Solvent | CH₃CN |
| Temperature | 65 °C |
| Reaction Time | 2 hours |
| Key Advantage | Avoids noble metals, ligands, and base; uses a green oxidant. |
| Exemplary Yield | 98% conversion of benzyl alcohol to benzaldehyde [2]. |
The following workflow and data illustrate the experimental methodology and performance of the homogeneous Bi(NO₃)₃/KetoABNO system.
The performance of this compound was directly compared to other common nitroxyl radical catalysts under identical conditions with Bi(NO₃)₃ as the co-catalyst. The results in the table below demonstrate its superior activity [2].
| Nitroxyl Radical Catalyst (3 mol%) | Isolated Yield of Benzaldehyde |
|---|---|
| This compound | 95% |
| 4-Acetamido-TEMPO (ACT) | 92% |
| TEMPO | 89% |
| 4-HO-TEMPO | 86% |
While specific data for a heterogeneous this compound system is unavailable, the table below outlines the general comparative advantages and disadvantages you would expect, based on fundamental catalytic principles [3].
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst and reactants in the same phase (liquid) [3]. | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) [3]. |
| Activity & Selectivity | Typically high activity and selectivity due to uniform active sites [3] [2]. | Variable; active sites are not uniform [3]. |
| Mechanism | Well-defined, often single-site mechanism [2]. | Complex process involving adsorption, surface reaction, and desorption [3]. |
| Catalyst Separation | Difficult and costly (e.g., requires extraction, distillation) [3]. | Easy and simple (e.g., filtration) [3]. |
| Catalyst Reusability | Generally poor, often decomposed after reaction [3]. | Generally good, can be designed for multiple cycles [3]. |
| Application Example | Bi(NO₃)₃/KetoABNO for alcohol oxidation [2]. | Nickel-catalyzed hydrogenation of alkenes [3]. |
The lack of evidence for this compound in heterogeneous systems suggests this may not be a common or practical application, possibly due to the molecular nature of its catalytic cycle being best suited for homogeneous environments.
To further your research, I suggest:
This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical organocatalyst. Its utility stems from a unique combination of steric compactness, high oxidation potential, and the ability to reversibly interconvert among three oxidation states—hydroxyamine, N-oxyl, and oxoammonium [1]. This versatility allows it to catalyze various oxidation reactions, often using ambient air as the ultimate oxidant, making it a modern and efficient tool for synthetic chemistry [1].
Compared to traditional stoichiometric oxidants like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), this compound offers several critical improvements for laboratory and potential industrial applications.
| Feature | This compound | Traditional Oxidants (e.g., CrO₃, KMnO₄) |
|---|---|---|
| Catalytic Nature | Operates catalytically with O₂ or air [1] | Often used stoichiometrically |
| Oxidation Potential | High (+521 mV vs. Ag/Ag⁺) [1] | Varies; generally very high and less controlled |
| Reaction Conditions | Mild (room temperature, ambient pressure) [1] [2] | Often require harsh conditions (strong acid, heat) |
| Functional Group Tolerance | Broad; high chemoselectivity [1] [3] | Low; can oxidize or damage sensitive groups |
| Environmental & Safety Profile | Metal-free protocols available; generates water as main byproduct [1] | Toxic heavy metal waste; significant environmental concerns |
The table above summarizes the general advantages, which can be broken down into the following points:
The following table outlines key oxidative transformations where this compound has been successfully applied, along with the standard catalytic systems used.
| Transformation | Catalytic System | Key Features |
|---|---|---|
| Aerobic Oxidation of Alcohols | Cu(I)/ketoABNO [1] [4] or this compound/NaNO₂ [1] | Broad scope for primary and secondary alcohols. |
| Aerobic Oxidation of Amines to Imines | CuBr-ligand/katoABNO/O₂ [1] | Mild conditions, broader substrate scope, scalable. |
| Oxidation of Aldehydes to Carboxylic Acids | This compound/NaNO₂ (NOₓ source)/O₂ [1] [5] | Mild, avoids over-oxidation or racemization of α-chiral aldehydes. |
| Tryptophan-Selective Protein Bioconjugation | This compound/NaNO₂ or electrochemical oxidation [1] | Heavy-metal-free, high homogeneity for bioconjugates. |
The diagram below illustrates a common experimental setup for the aerobic oxidation of alcohols using a cocatalytic system.
A standard experimental procedure derived from the literature would involve [1] [5]:
This compound represents a significant advancement in oxidation chemistry, moving away from toxic, stoichiometric reagents towards catalytic, mild, and selective processes. Its key strengths lie in its high oxidation power, versatility across different substrate classes (from small molecules to proteins), and excellent functional group tolerance.
For researchers in drug development, its recent application in bioconjugation—creating homogeneous antibody-drug conjugates (ADCs) and other bioconjugates— is particularly promising, offering a powerful tool for constructing next-generation therapeutics and diagnostic agents [1].
The table below compares this compound with other common nitroxyl radical catalysts based on key properties and performance metrics derived from recent research.
| Catalyst | Key Characteristic | Oxidation Potential (vs. Ag/Ag+) | Steric Hindrance | Reported Performance & Advantages |
|---|
| This compound | High oxidation potential, ketone handle for bioconjugation | +521 mV [1] | Low [1] | • Superior to TEMPO in ethyl lactate to pyruvate oxidation [1] • 98% yield in benzyl alcohol oxidation with Bi(NO₃)₃ [2] • Highest yield (81%) in α-cyanation of piperidines [3] | | ABNO | Balanced reactivity and synthetic accessibility | +419 mV [1] | Low [1] | • A practical alternative for many alcohol oxidations [1] • 84% yield in α-cyanation under optimized conditions [3] | | TEMPO | Historically common, stable radical | +320 mV [1] | High [1] | • Lower yield (89%) in benzyl alcohol oxidation vs. This compound (95%) [2] • Poor yield (10%) in α-cyanation of piperidines [3] | | 4-Acetamido-TEMPO (ACT) | TEMPO derivative | Information Missing | High | • Higher yield (92%) than TEMPO in benzyl alcohol oxidation [2] |
Here are the protocols and results for key experiments that demonstrate this compound's performance.
This protocol describes a green and efficient system for oxidizing alcohols to carbonyl compounds [2].
Results: This system achieved 98% isolated yield in the oxidation of benzyl alcohol to benzaldehyde and was successfully demonstrated on a gram-scale for the oxidation of 1-phenylethanol to acetophenone in 94% yield [2].
This method enables the functionalization of secondary piperidines without requiring N-protection, which is valuable for pharmaceutical synthesis [3].
Results: In a direct comparison, the This compound-mediated reaction gave an 81% NMR yield of the cyanated product, outperforming ABNO (66% yield) and TEMPO (10% yield) under similar conditions [3].
This metal-free, cocatalytic system allows for the mild oxidation of aldehydes, preventing racemization of chiral centers [1] [4].
Results: The mild conditions were key to a one-pot sequential synthesis of α-chiral carboxylic acids via asymmetric hydroformylation of alkenes followed by oxidation without racemization [4].
The following diagram illustrates the general catalytic cycle that underpins this compound's effectiveness in aerobic oxidation reactions, based on its ability to interconvert between three states [5] [1].